
Ethyl 2-(2-iodophenyl)acetate
Overview
Description
Ethyl 2-(2-iodophenyl)acetate (CAS: 90794-29-9) is an organoiodine compound featuring a phenyl ring substituted with an iodine atom at the ortho position and an ethyl acetate group. Its molecular formula is C₁₀H₁₁IO₂, with a molecular weight of 290.10 g/mol . This compound is typically a liquid under standard conditions and is stored at 2–8°C in a sealed, dry environment to prevent decomposition . It serves as a versatile intermediate in organic synthesis, particularly in photostimulated reactions and cross-coupling processes for constructing complex molecules like ε-oxo acids and benzazepinones .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(2-iodophenyl)acetate can be synthesized through several methods. One common approach involves the iodination of ethyl phenylacetate. This reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to introduce the iodine atom at the ortho position of the phenyl ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Substitution Reactions
The iodine atom at the ortho position undergoes nucleophilic aromatic substitution (SRN1 mechanism) under photostimulated conditions. This reaction is particularly effective with carbanions derived from ketones or nitriles, yielding ε-oxo acids or related derivatives .
Example reaction:
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Substrate: Ethyl 2-(2-iodophenyl)acetate
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Reagents: Enolate ions (e.g., acetone or acetonitrile-derived carbanions), KHMDS (base), UV light
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Product: 3-Benzazepin-2-ones or ε-oxo acids
Mechanistic Insight:
Photostimulation generates a radical anion intermediate, which undergoes coupling with carbanions. Competing β-hydrogen abstraction in certain enolates can lead to byproducts like α,β-unsaturated ketones .
Radical Coupling Reactions
This compound participates in single-electron transfer (SET) processes to form 3-substituted benzofurans. Heteroatom anions (e.g., phosphines, thiols) act as single-electron donors (SEDs) .
Typical Conditions:
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Substrate: this compound
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Reagents: HPPh₂ (diphenylphosphine), tBuOK (base), LiI
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Product: 3-Phosphine-/thio-/aza-substituted benzofurans
Key Steps:
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Deprotonation of H–X bonds by strong bases generates heteroatom anions.
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Electron transfer to the iodophenyl substrate produces phenyl and heteroatom radicals.
Comparative Reaction Pathways
The table below summarizes reaction outcomes under varying conditions:
Reaction Type | Reagents/Conditions | Primary Product | Yield | Byproducts |
---|---|---|---|---|
SRN1 Substitution | Enolate ions, UV light, KHMDS | ε-Oxo acids | 24–57% | α,β-Unsaturated ketones |
Radical Coupling | HPPh₂, tBuOK, LiI | 3-Phosphine-substituted benzofurans | 36–92% | LiI, oxidized phosphines |
Limitations and Challenges
Scientific Research Applications
Ethyl 2-(2-iodophenyl)acetate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of radiolabeled compounds for biological studies.
Medicine: Its derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2-iodophenyl)acetate primarily involves its role as an intermediate in chemical reactions. The iodine atom at the ortho position of the phenyl ring makes it a versatile precursor for various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Ethyl 2-(2-phenoxyphenyl)acetate (S1)
- Structure: The iodine atom in Ethyl 2-(2-iodophenyl)acetate is replaced by a phenoxy group.
- Synthesis: Prepared via a Ullmann-type coupling between this compound and phenol, using CuCl, N,N-dimethylglycine, and Cs₂CO₃ in dioxane (reflux for 4 days) .
- Physical State : Colorless oil, similar to the iodine analog.
- Key Difference: The phenoxy group enhances electron density on the phenyl ring, altering reactivity in electrophilic substitutions compared to the electron-withdrawing iodine substituent.
Ethyl 2-(4-chloro-2-[ethyl(4-methoxyphenyl)amino]phenyl)acetate (14f)
- Structure: Contains a chlorine substituent and an ethyl(4-methoxyphenyl)amino group.
- Synthesis : Involves multi-step alkylation and esterification under basic conditions (K₂CO₃ in DMSO) .
Functional Group Modifications
N-(2-Iodophenyl)carboxamide Derivatives
- Examples : N-(2-iodophenyl)furan-2-carboxamide (5b), N-(2-iodophenyl)benzamide (5c) .
- Synthesis : Prepared via reaction of 2-iodoaniline with acyl chlorides (e.g., furan-2-carbonyl chloride), yielding solids with 69–81% efficiency .
- Key Difference : Carboxamides exhibit higher crystallinity (e.g., yellowish or off-white solids) compared to the liquid ester analog, this compound.
Ethyl (2-iodophenoxy)acetate
- Structure: The acetate group is linked via an oxygen atom (phenoxyacetate).
- Properties : Molecular weight 306.10 g/mol , with a ChemSpider ID of 9983586 .
- Reactivity : The ether linkage may reduce susceptibility to hydrolysis compared to the ester group in this compound.
Photostimulated Reactions
- This compound participates in radical-based SRN1 mechanisms under UV light, reacting with carbanions (e.g., ketone enolates) to yield ε-oxo acids (e.g., 3a and 3b) with 55–86% efficiency .
- Comparison : Analogues like Ethyl (2-iodobenzoyl)acetate (CAS: 90034-85-8) show reduced reactivity in similar conditions due to steric hindrance from the benzoyl group .
Palladium-Catalyzed Couplings
- This compound undergoes Heck couplings with styrenes (e.g., 3a, 3b) in the presence of Pd(OAc)₂ and triethylamine, forming styryl-substituted acetamides .
- Limitation : Bulky substituents (e.g., adamantyl) on the reacting partner reduce yields due to solubility issues in ammonia, necessitating solvent switching to DMSO .
Data Tables
Table 2: Reaction Efficiency in Photostimulated Systems
Research Findings and Insights
- Crystallography : this compound’s iodine atom participates in weak C–I···O hydrogen bonds, influencing crystal packing . This contrasts with carboxamide derivatives (e.g., 5c), where N–H···O hydrogen bonds dominate .
- Biological Activity: While this compound itself lacks reported bioactivity, its derivatives (e.g., benzazepinones) show antimicrobial and acetylcholinesterase inhibitory properties .
- Industrial Use : The compound is commercially available (e.g., Apollo Scientific) for research applications, highlighting its role as a reagent rather than an end-product .
Biological Activity
Ethyl 2-(2-iodophenyl)acetate is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl ester group attached to a phenyl ring that has an iodine atom at the ortho position. This unique structural feature enhances its reactivity and makes it a valuable intermediate in organic synthesis. The molecular formula is C10H11IO2, with a molecular weight of approximately 290.10 g/mol.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The iodine atom's position allows for unique regioselective reactions, which can lead to the formation of biologically active derivatives. These derivatives may exhibit anti-inflammatory, anticancer, and antimicrobial properties, making them significant in drug development.
Anticancer Properties
Research indicates that compounds containing iodine often demonstrate anticancer properties. This compound and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines. A study highlighted the compound's potential to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
In addition to anticancer activity, this compound has shown promise in anti-inflammatory applications. Its derivatives may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The inhibition zones measured in various assays indicate a robust antibacterial capacity, which could be leveraged in developing new antimicrobial agents .
Research Findings
Several studies have explored the biological activities of this compound:
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Antioxidant Activity : The compound has been assessed for its antioxidant capabilities using various assays, revealing significant activity comparable to standard antioxidants like Trolox and ascorbic acid.
These results suggest that this compound can effectively scavenge free radicals, contributing to its potential health benefits .
Assay Type IC50 (µg/mL) DPPH 98.82 ± 1.01 ABTS 4.20 ± 0.13 Phenanthroline 21.22 ± 0.59 FRAP 94.09 ± 1.40 - Molecular Docking Studies : In silico studies have indicated that derivatives of this compound can interact favorably with key bacterial enzymes, suggesting a mechanism for their observed antibacterial effects .
- Synthesis and Derivative Exploration : The synthesis of this compound can lead to various derivatives with enhanced biological activities. These derivatives are being explored for their roles in drug development, particularly targeting specific diseases such as cancer and infections.
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, suggesting its potential as a targeted therapeutic agent .
- Case Study on Antimicrobial Efficacy : In another study focusing on antimicrobial properties, this compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively, indicating its potential use in treating bacterial infections.
Properties
IUPAC Name |
ethyl 2-(2-iodophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKDPADMOCFNED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562460 | |
Record name | Ethyl (2-iodophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90794-29-9 | |
Record name | Ethyl (2-iodophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(2-iodophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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